molecular formula C3H6N2O3 B563256 N-(Methyl-d3)-N-nitrosoglycine CAS No. 1189871-94-0

N-(Methyl-d3)-N-nitrosoglycine

Cat. No.: B563256
CAS No.: 1189871-94-0
M. Wt: 121.11 g/mol
InChI Key: HJMPSKKJHVWPBK-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Isotopic Labeling

N-Nitrososarcosine-d3, formally designated as N-(Methyl-d3)-N-nitrosoglycine, represents a deuterium-labeled isotopologue of the parent nitrosamine compound N-nitrososarcosine. The compound possesses the molecular formula C3H3D3N2O3, where three hydrogen atoms in the methyl group have been replaced with deuterium isotopes, resulting in a molecular weight of 121.11 grams per mole. This isotopic substitution creates a mass difference of three atomic mass units compared to the unlabeled compound, a characteristic that proves essential for its analytical applications.

The chemical structure of N-Nitrososarcosine-d3 maintains the fundamental nitrosamine framework, featuring a nitroso group (N=O) bonded to a tertiary nitrogen atom that connects to both a trideuteriomethyl group and an acetic acid moiety. The systematic nomenclature for this compound includes alternative designations such as 2-[nitroso(trideuteriomethyl)amino]acetic acid, reflecting its structural components and isotopic labeling pattern. The Chemical Abstracts Service has assigned the unique identifier 1189871-94-0 to this compound, facilitating its precise identification in chemical databases and regulatory documentation.

The deuterium labeling strategy employed in N-Nitrososarcosine-d3 synthesis involves the complete substitution of hydrogen atoms in the N-methyl position with deuterium isotopes. This isotopic modification does not significantly alter the chemical properties of the molecule while providing the mass spectral distinction necessary for analytical quantification methods. The compound exhibits a density of 1.4 ± 0.1 grams per cubic centimeter and possesses physical properties including a boiling point of 353.1 ± 25.0 degrees Celsius at 760 millimeters of mercury pressure and a flash point of 167.4 ± 23.2 degrees Celsius.

Property Value Units
Molecular Formula C3H3D3N2O3 -
Molecular Weight 121.11 g/mol
CAS Number 1189871-94-0 -
Density 1.4 ± 0.1 g/cm³
Boiling Point 353.1 ± 25.0 °C at 760 mmHg
Flash Point 167.4 ± 23.2 °C
Exact Mass 121.056671 amu

Historical Context in Nitrosamine Research

The development of N-Nitrososarcosine-d3 as an analytical standard emerges from a rich historical foundation in nitrosamine research that began with pivotal discoveries in the mid-twentieth century. In 1956, two British scientists, John Barnes and Peter Magee, reported the carcinogenic properties of dimethylnitrosamine in laboratory rats, marking the beginning of extensive international research efforts to understand the formation, occurrence, and biological effects of nitrosamine compounds. This seminal discovery catalyzed decades of investigation that revealed approximately 90% of the 300 nitrosamines tested demonstrated carcinogenic properties across various animal species.

The historical progression of nitrosamine research has been significantly advanced by the contributions of Professor Steven Tannenbaum and his colleagues at the Massachusetts Institute of Technology Department of Biological Engineering, who have maintained a continuous research program for over thirty years. Their work initially focused on the analysis of nitrosamines in food products, driven by concerns that sodium nitrite, a common food preservative, could react under acidic conditions with secondary amines to produce potentially carcinogenic nitrosamines. This research trajectory led to the discovery that nitrate anion could be converted to nitrite by salivary bacteria in the human mouth, subsequently forming nitrosamines in saliva.

The evolution of analytical methodologies for nitrosamine detection has paralleled advances in mass spectrometric techniques and isotopic labeling strategies. Early research in the 1970s concentrated on nitrosamine analysis in food matrices, but subsequent investigations expanded to include biological systems and environmental samples. The development of deuterium-labeled internal standards like N-Nitrososarcosine-d3 represents a significant advancement in analytical precision, addressing the need for accurate quantification methods that can account for matrix effects and analytical variability inherent in complex sample analyses.

Research conducted in 1977 examining the effects of nine N-nitroso compounds on liver protein synthesis in rats demonstrated that N-nitrososarcosine exhibited no significant impact on protein radioactivity, distinguishing it from other nitrosamines that showed pronounced biological effects. This finding contributed to the understanding of structure-activity relationships within the nitrosamine class and informed subsequent analytical method development priorities. The establishment of N-nitrososarcosine as a compound of analytical interest, combined with advances in stable isotope chemistry, ultimately led to the development of its deuterated analog for use as an internal standard.

Role as an Internal Standard in Analytical Chemistry

N-Nitrososarcosine-d3 serves as an essential internal standard for the quantitative determination of N-nitrososarcosine in complex analytical matrices using gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry techniques. The compound's primary analytical function stems from its chemical similarity to the target analyte while possessing sufficient mass spectral distinction to enable separate detection and quantification. This isotopic labeling approach provides compensation for analytical variables including extraction efficiency, matrix effects, instrumental drift, and sample preparation losses that can significantly impact measurement accuracy.

Contemporary analytical applications of N-Nitrososarcosine-d3 span multiple industries and research areas, with particular emphasis on tobacco product analysis, food safety testing, and pharmaceutical impurity detection. In tobacco research, the compound enables precise quantification of N-nitrososarcosine levels in various tobacco products, including cigarettes, smokeless tobacco formulations, and related materials. Research conducted using N-Nitrososarcosine-d3 as an internal standard has revealed significant variations in N-nitrososarcosine content across different tobacco product types, with dry snuff products showing concentrations of 550.5 ± 43.7 nanograms per gram, while some cigarette tobacco samples showed levels below the limit of quantification.

The analytical methodology employing N-Nitrososarcosine-d3 typically involves extraction procedures using aqueous formic acid solutions, followed by chromatographic separation and mass spectrometric detection. Method validation studies have demonstrated excellent analytical performance characteristics, including linearity across concentration ranges of 3 to 2000 nanograms per milliliter with correlation coefficients exceeding 0.999. The limit of detection achieved using this internal standard approach ranges from 4 to 27.3 nanograms per gram depending on the sample matrix, while limits of quantification span from 14 to 91.0 nanograms per gram.

Matrix Type NSAR Concentration Method Performance
Swedish-style snus Below detection limit LOD: 4 ng/g
American-style moist snuff 36 ± 8 ng/g Recovery: 17%
American-style dry snuff 58 ± 9 ng/g Recovery: 9%
Kentucky Reference Cigarette Below quantification limit LOQ: 14-28 ng/g
Dry snuff reference tobacco 550.5 ± 43.7 ng/g RSD: 7.94%

The implementation of N-Nitrososarcosine-d3 in regulatory analytical methods has gained particular significance following discoveries of nitrosamine impurities in pharmaceutical products. Analytical methods developed for pharmaceutical quality control applications utilize this internal standard to ensure compliance with regulatory limits established by agencies including the Food and Drug Administration and European Medicines Agency. These methods must achieve detection capabilities at or below 0.03 parts per million to meet current regulatory requirements for nitrosamine impurities.

Recent advances in analytical methodology have expanded the application scope of N-Nitrososarcosine-d3 to include multi-nitrosamine analytical panels capable of simultaneous quantification of eight different nitrosamine compounds across twelve different solvent systems. This broadened analytical capability reflects the growing recognition of nitrosamine occurrence across diverse chemical environments and the need for comprehensive analytical coverage. The compound's role as an internal standard continues to evolve with technological advances in mass spectrometric instrumentation and sample preparation techniques, ensuring its continued relevance in contemporary analytical chemistry applications.

Properties

IUPAC Name

2-[nitroso(trideuteriomethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMPSKKJHVWPBK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662154
Record name [(~2~H_3_)Methyl(nitroso)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189871-94-0
Record name [(~2~H_3_)Methyl(nitroso)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Methyl-d3)-N-nitrosoglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

Deuterated sarcosine undergoes nitrosation at its secondary amine group in the presence of sodium nitrite (NaNO₂) and hydrochloric acid (HCl). The reaction proceeds via the following steps:

  • Protonation of nitrite (NO₂⁻) to form nitrous acid (HNO₂) in acidic conditions.

  • Decomposition of HNO₂ to generate nitrosonium ions (NO⁺).

  • Electrophilic attack of NO⁺ on the lone pair of the secondary amine nitrogen in deuterated sarcosine, forming the N–N bond.

The reaction is typically conducted at 0–5°C to minimize side reactions such as oxidation or decomposition of the nitrosamine product. After completion, the product is isolated via liquid-liquid extraction (e.g., ethyl acetate) and purified using column chromatography or recrystallization.

Oxidative Nitrosation Using Nitroalkanes and tert-Butyl Hydroperoxide

A patent-derived methodology (CN102627518B) describes an alternative route for N-nitrosamine synthesis using nitroalkanes as nitroso donors and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. This approach avoids the use of gaseous nitrous acid and is adaptable to deuterated sarcosine.

Reaction Protocol

  • Substrate Preparation : Deuterated sarcosine is dissolved in nitromethane, which acts as both solvent and nitroso source.

  • Oxidation System : TBHP (0.4 mL per 2 mmol substrate) and an iron-based catalyst (e.g., FeCl₃ or FeI₃, 5 mol%) are added to the mixture.

  • Thermal Activation : The reaction is heated to 80°C for 6 hours under aerobic conditions.

  • Workup : The product is quenched with sodium bisulfite, extracted with ethyl acetate, and purified via column chromatography.

This method achieves yields of 76–84% for analogous N-nitrosamines, suggesting comparable efficiency for N-nitrososarcosine-d3. The use of TBHP promotes the generation of nitroso intermediates from nitromethane, while the iron catalyst facilitates electron transfer steps.

Advantages Over Traditional Methods

  • Reduced Acid Dependency : Eliminates the need for concentrated HCl, simplifying waste management.

  • Scalability : Operates under mild thermal conditions, making it suitable for industrial-scale production.

  • Substrate Flexibility : Accommodates sterically hindered amines due to the non-polar reaction medium.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the two primary synthetic routes:

ParameterTraditional NitrosationOxidative Nitrosation
Nitrosation Agent NaNO₂/HClNitromethane/TBHP
Catalyst NoneFeCl₃ or FeI₃ (5 mol%)
Temperature 0–5°C80°C
Reaction Time 2–4 hours6 hours
Yield 60–75% (estimated)76–84% (analogous compounds)
Purification Column chromatographyColumn chromatography

Stability Considerations and Byproduct Formation

N-Nitrososarcosine-d3 is susceptible to degradation under specific conditions. Photolysis studies of related nitrosamines reveal that exposure to UV light induces N–N bond cleavage, producing nitric oxide and deuterated aminium radicals. Additionally, aqueous solutions of nitrosamines may hydrolyze to form secondary amines and nitrite, particularly at elevated temperatures or extreme pH levels. To mitigate decomposition:

  • Reactions should be conducted in amber glassware to prevent light-induced degradation.

  • Post-synthesis purification must avoid prolonged exposure to acidic or basic conditions.

Industrial-Scale Production and Optimization

For commercial manufacturing, the oxidative nitrosation method is preferred due to its scalability and reduced reliance on hazardous acids. Key optimizations include:

  • Catalyst Recycling : Iron catalysts can be recovered via filtration and reused without significant loss of activity.

  • Solvent Recovery : Nitromethane is distilled from the reaction mixture and recycled, reducing material costs.

  • Continuous Flow Systems : Implementing flow chemistry enhances heat transfer and reduces reaction times.

Chemical Reactions Analysis

Types of Reactions

N-Nitroso Sarcosine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated amines, nitroso derivatives, and substituted nitrosamines. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Cancer Research

N-Nitrososarcosine-d3 is primarily studied for its role in cancer research, particularly concerning its carcinogenic properties. It serves as a model compound for understanding the mechanisms by which nitrosamines induce cancer.

Case Study: Esophageal and Gastric Cancer Risk

A notable study investigated the relationship between dietary intake of various N-nitroso compounds, including N-nitrosodimethylamine (a related compound), and the risk of esophageal squamous cell carcinoma (ESCC) and gastric cancer. The Netherlands Cohort Study followed 120,852 participants over 16.3 years, revealing positive associations between N-nitroso compound intake and ESCC risk in men (HR = 1.15 for every 0.1-μg/d increase) . This suggests that N-nitrososarcosine-d3 could be pivotal in understanding dietary carcinogen exposure.

Analytical Chemistry

The compound is also utilized in analytical methods to quantify nitrosamines in various matrices, including food products and biological samples.

Analytical Method Development

A robust analytical method using liquid chromatography tandem mass spectrometry (LC-MS/MS) was developed for the determination of N-nitrososarcosine in tobacco products. This method demonstrated improved accuracy and selectivity compared to previous gas chromatography methods, making it suitable for routine testing in tobacco analysis .

Method Advantages Applications
LC-MS/MSHigh accuracy, selectivityTobacco analysis
Gas ChromatographyEstablished but less selectiveHistorical data collection

Toxicological Studies

Research has highlighted the toxicological implications of nitrosamines, including N-nitrososarcosine-d3, particularly their metabolic activation and interactions with DNA.

Metabolic Activation Studies

Studies have shown that N-nitrososarcosine-d3 undergoes metabolic activation leading to DNA adduct formation. For instance, experiments with F344 rats indicated that after administration of labeled compounds, there was a significant increase in DNA methylation levels in the esophagus compared to other tissues .

Dietary Intake Assessment

N-Nitrososarcosine-d3 plays a role in assessing dietary exposure to nitrosamines through biomarker studies.

Biomarker Studies

A nested case-control study within a large cohort examined urinary levels of N-nitroso compounds as biomarkers for dietary exposure related to gastric cancer risk. The findings indicated that monitoring these biomarkers could provide insights into the carcinogenic risks associated with dietary habits .

Mechanism of Action

N-Nitroso Sarcosine-d3 exerts its effects through metabolic activation, primarily mediated by cytochrome P450 enzymes. The activation process generates electrophilic intermediates that can react with DNA to form covalent adducts. These DNA adducts play a central role in the carcinogenic process if not repaired . The molecular targets include various DNA bases, leading to mutations and potential cancer development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrosamine Derivatives

N-Nitrososarcosine-d3 belongs to the nitrosamine family, characterized by the presence of a nitroso (–N=O) group. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound CAS Molecular Formula Molecular Weight Key Features Safety Profile
N-Nitrososarcosine-d3 N/A C₅H₅D₃N₂O₃ ~138–140 Deuterated isotopologue; used as a non-carcinogenic surrogate in studies Not classified as carcinogenic
N-Nitrososarcosine 13256-22-9 C₅H₈N₂O₃ 144.13 Parent compound; irritant but non-carcinogenic; stable under normal conditions Mild eye/skin irritant
Diethylnitrosamine 55-18-5 C₄H₁₀N₂O 102.14 Potent carcinogen; induces liver tumors in rodents; high metabolic reactivity Known carcinogen
Dimethylnitrosamine 62-75-9 C₂H₆N₂O 74.08 Highly toxic and carcinogenic; forms DNA adducts via α-hydroxylation Carcinogenic and mutagenic

Key Findings :

  • Deuterium Substitution: Unlike its non-deuterated counterpart, N-Nitrososarcosine-d3 exhibits a mass shift (M+3), critical for distinguishing it in isotopic dilution assays .

Deuterated Analogs

Deuterated compounds like N-Nitrososarcosine-d3 are pivotal in research for minimizing isotopic interference. Below is a comparison with other deuterated biomarkers:

Table 2: Deuterated Compounds in Research
Compound CAS Molecular Formula Molecular Weight Application Isotopic Purity
N-Nitrososarcosine-d3 N/A C₅H₅D₃N₂O₃ ~138–140 Pharmaceutical impurity analysis ≥99% D
Sarcosine-d3 118685-91-9 C₃H₅D₃NO₂ 92.11 Metabolic studies; isotopic labeling 99 atom % D
3-Nitro-L-tyrosine-d3 213386-10-8 C₉H₇D₃N₂O₅ 229.20 Oxidative stress biomarker in drug research Not specified

Key Findings :

  • Cost and Availability: N-Nitrososarcosine-d3 is priced at €1,959.00 per 50 mg, reflecting its niche application and high isotopic purity . In contrast, non-deuterated nitrosamines like diethylnitrosamine are cheaper but restricted due to toxicity .
  • Analytical Utility: Deuterated compounds like Sarcosine-d3 and N-Nitrososarcosine-d3 enable precise quantification in complex matrices, a feature absent in non-deuterated analogs .

Research and Regulatory Considerations

Role in Carcinogenicity Assessments

Recent studies emphasize structural keys for nitrosamine surrogates. While N-Nitrososarcosine lacks this reactivity, its deuterated form is used to mimic stable metabolites in assays without introducing carcinogenic risk .

Biological Activity

N-Nitrososarcosine-d3 (C₃H₆N₂O₃) is a deuterated nitrosamine compound that has garnered attention due to its potential biological activity, particularly in the context of carcinogenicity. This article explores its synthesis, biological interactions, and implications in toxicology, supported by relevant research findings and case studies.

N-Nitrososarcosine-d3 is synthesized through the reaction of sarcosine with nitrous acid under controlled conditions. The incorporation of three deuterium atoms allows for isotopic labeling, facilitating its use as an internal standard in proteomic studies. The molecular weight of N-Nitrososarcosine-d3 is approximately 102.09 g/mol, and it is structurally characterized as follows:

  • Molecular Formula : C₃H₆N₂O₃
  • Deuterated Form : Incorporates three deuterium atoms for mass distinction.

2.1 Carcinogenic Potential

N-Nitrososarcosine-d3 belongs to a class of compounds known as nitrosamines, which are recognized for their carcinogenic properties. The biological activity of nitrosamines typically involves metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA, resulting in alkylation and subsequent mutations.

Research indicates that N-nitrosamines can induce DNA damage through the formation of adducts with nucleobases, particularly at the O6 position of guanine. This interaction is critical in understanding the mutagenic potential of these compounds. A study demonstrated that exposure to N-nitrososarcosine-d3 resulted in significant DNA adduct formation in various biological systems, highlighting its role as a potential carcinogen .

2.2 Interaction with Biological Macromolecules

N-Nitrososarcosine-d3 has been investigated for its interactions with proteins and nucleic acids. It serves as a reference compound in studies examining protein nitrosylation—a post-translational modification that can alter protein function and is implicated in various diseases.

Table 1: Comparison of N-Nitrososarcosine-d3 with Related Compounds

Compound NameStructure SimilarityUnique Properties
N-NitrosoprolineSecondary amineHigher reactivity compared to N-Nitrososarcosine-d3
DimethylnitrosamineDimethyl groupMore potent carcinogen; commonly found in food
N-Methyl-N-nitrosoanilineAromatic amineDifferent electrophilic characteristics due to aromaticity

3.1 Case Studies on Carcinogenicity

Several studies have focused on the carcinogenic effects of nitrosamines, including N-Nitrososarcosine-d3:

  • Study on DNA Adduct Formation : Research involving Escherichia coli showed that N-nitroso compounds like N-Nitrososarcosine-d3 induced O6-alkyl-2′-deoxyguanosine lesions, which are indicative of mutagenic activity .
  • Animal Studies : In vivo studies have demonstrated that exposure to nitrosamines results in tumor formation in experimental models, reinforcing their classification as dietary carcinogens .

3.2 Mechanistic Insights

The mechanism by which N-Nitrososarcosine-d3 exerts its biological effects primarily involves:

  • Metabolic Activation : Cytochrome P450 enzymes convert the compound into reactive intermediates.
  • DNA Interaction : These intermediates can form stable adducts with DNA, leading to mutations that may initiate cancer development.

4. Implications in Toxicology

The study of N-Nitrososarcosine-d3 provides critical insights into the broader implications of nitrosamines in human health:

  • Dietary Exposure : Nitrosamines are often formed during food processing and cooking, raising concerns about their presence in the human diet .
  • Cancer Risk Assessment : Understanding the biological activity of compounds like N-Nitrososarcosine-d3 is essential for assessing cancer risks associated with dietary intake.

Q & A

Q. How can researchers validate the absence of N-Nitrososarcosine-d3 degradation during long-term stability studies?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH for 1–3 months). Analyze degradation products via high-resolution orbitrap MS to identify fragmentation pathways .
  • Stability-Indicating Methods : Develop HPLC methods with peak purity indices (≥990) to confirm no co-eluting impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Methyl-d3)-N-nitrosoglycine
Reactant of Route 2
N-(Methyl-d3)-N-nitrosoglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.